

Accuracy and precision of tranexamic acid quantification with *cis*-Tranexamic acid-¹³C₂,¹⁵N

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Compound of Interest

Compound Name: *cis*-Tranexamic acid-¹³C₂,¹⁵N

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Navigating the Nuances of Tranexamic Acid Quantification: A Comparative Analysis

A deep dive into the accuracy and precision of tranexamic acid quantification, this guide provides a comparative analysis of methodologies, with a spotlight on the use of the stable isotope-labeled internal standard, ***cis*-Tranexamic acid-¹³C₂,¹⁵N**. Designed for researchers, scientists, and drug development professionals, this document furnishes the detailed experimental data and protocols necessary to make informed decisions for bioanalytical assays.

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive bleeding.^[1] Accurate and precise quantification of TXA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring.^{[1][2]} The gold standard for small molecule quantification in complex biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.^{[1][3]}

The pinnacle of accuracy in LC-MS/MS assays is often achieved through the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte during chromatography and experiences similar ionization effects, thus

compensating for variations in sample preparation and instrument response.[4] For tranexamic acid, isotopically labeled versions such as **cis-Tranexamic acid-13C2,15N** serve this purpose. [2][5][6]

This guide compares the performance of TXA quantification methods that utilize a stable isotope-labeled internal standard with those employing other internal standards, such as deuterated tranexamic acid (Tranexamic acid-D2) and structural analogs like methyldopa.

Comparative Analysis of Quantitative Performance

The following tables summarize the accuracy and precision data from various studies on tranexamic acid quantification in human plasma.

Table 1: Performance of Tranexamic Acid Quantification using Stable Isotope-Labeled Internal Standards

Internal Standard	Analytical Method	LLOQ (ng/mL)	Accuracy (%)	Precision (%RSD)	Linearity (ng/mL)	Reference
13C2,15N,trans-tranexamic acid	UHPLC-MS/MS	30	Not explicitly stated, but method was successfully applied to clinical study samples	Not explicitly stated, but method was successfully applied to clinical study samples	30 - 600	[2]
Tranexamic acid-D2	HPLC-MS/MS	75	Not explicitly stated, but validated according to ICH M10 guidelines	Not explicitly stated, but validated according to ICH M10 guidelines	75 - 15,000	[7]

Table 2: Performance of Tranexamic Acid Quantification using Other Internal Standards

Internal Standard	Analytical Method	LLOQ (ng/mL)	Accuracy (%)	Precision (%RSD)	Linearity (ng/mL)	Reference
Not specified	LC-MS/MS	1000	88.4 - 96.6	1.2 - 3.0	1000 - 1,000,000	[8] [9]
Not specified	HPLC-MS/MS	100	Not specified	Not specified	100 - 15,000	[3]
Methyldopa	HPLC-MS/MS	20	-10.88 to 11.35	< 11	20 - 10,000	[10]
Not specified	UPLC-MS/MS	150	Within ± 15	≤ 15	150 - 15,004	[11]

From the data, it is evident that methods employing stable isotope-labeled internal standards, such as $^{13}\text{C}_2,^{15}\text{N}$,trans-tranexamic acid and Tranexamic acid-D₂, offer a robust approach to TXA quantification. While direct comparison of accuracy and precision across different studies can be challenging due to variations in experimental conditions and validation criteria, the use of a SIL-IS is theoretically superior in compensating for matrix effects and other sources of analytical variability.[\[4\]](#) Methods using other internal standards like methyldopa also demonstrate acceptable performance.[\[10\]](#)

Experimental Protocols

Method 1: Quantification of Tranexamic Acid using $^{13}\text{C}_2,^{15}\text{N}$,trans-tranexamic acid Internal Standard by UHPLC-MS/MS

This method is adapted from a study focused on quantifying TXA in human plasma for clinical applications.[\[2\]](#)

1. Sample Preparation:

- To a plasma sample, add an internal standard solution of $^{13}\text{C}_2,^{15}\text{N}$,trans-tranexamic acid.

- Precipitate proteins by adding acetonitrile containing 0.5% (v/v) formic acid.
- Vortex and centrifuge the sample.
- Inject the supernatant into the UHPLC-MS/MS system.

2. Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10mM aqueous ammonium bicarbonate (pH 7.4) (e.g., 75:25, v/v).[\[2\]](#)
- Flow Rate: 0.1 mL/min.[\[2\]](#)
- Injection Volume: 0.2 μ L.[\[2\]](#)

3. Mass Spectrometry:

- Ionization: Positive electrospray ionization (ESI+).
- Detection: Selected Reaction Monitoring (SRM).
- Transitions:
 - Tranexamic Acid: m/z 158.25 > 95.15 (quantification) and 158.25 > 123.20 (identification).[\[2\]](#)
 - $^{13}\text{C}_2,^{15}\text{N}$,trans-tranexamic acid: m/z 161.25 > 96.15 (quantification) and 161.25 > 125.20 (identification).[\[2\]](#)

Method 2: Quantification of Tranexamic Acid using Methyldopa Internal Standard by HPLC-MS/MS

This method provides an alternative using a non-isotopically labeled internal standard.[\[10\]](#)

1. Sample Preparation:

- To a 200 µL plasma sample, add the internal standard, methyldopa.
- Deproteinate the sample using perchloric acid.
- Centrifuge and inject the supernatant.

2. Liquid Chromatography:

- Column: Xterra MS C18 column (2.1 mm x 100 mm, 3.5 µm).[\[10\]](#)
- Mobile Phase: 10% acetonitrile in 2 mM ammonium acetate buffer (pH 3.5).[\[10\]](#)
- Flow Rate: 0.15 mL/min.[\[10\]](#)
- Total Run Time: 5 minutes.[\[10\]](#)

3. Mass Spectrometry:

- Detection: Multiple Reaction Monitoring (MRM).
- Transitions:
 - Tranexamic Acid: m/z 158 -> 95.[\[10\]](#)
 - Methyldopa: m/z 212 -> 166.[\[10\]](#)

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of tranexamic acid in a biological matrix using LC-MS/MS with an internal standard.



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Caption: General workflow for tranexamic acid quantification.

In conclusion, the use of a stable isotope-labeled internal standard, such as **cis-Tranexamic acid-13C2,15N**, in conjunction with LC-MS/MS, represents a highly accurate and precise approach for the quantification of tranexamic acid in biological samples. While alternative methods using other internal standards can also provide reliable results, the inherent advantages of SIL-IS in mitigating analytical variability make them the preferred choice for demanding bioanalytical applications in research and drug development.

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